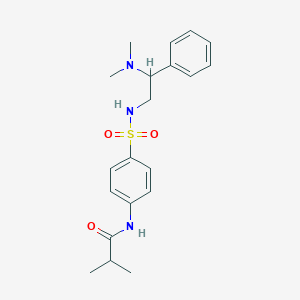
N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide is an organic compound characterized by its complex structure. It consists of a dimethylamino group, a phenylethyl sulfonamide moiety, and an isobutyramide functional group. These contribute to its diverse chemical reactivity and application potential in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide involves multiple steps:
Step 1: Formation of Dimethylamino-Phenylethyl Group
Reacting dimethylamine with phenylethyl bromide under basic conditions.
Solvent: Anhydrous ethanol.
Temperature: 0-5°C to room temperature.
Step 2: Sulfonamide Formation
Condensation of the dimethylamino-phenylethyl compound with p-aminobenzenesulfonyl chloride.
Solvent: Dichloromethane.
Temperature: Room temperature to reflux conditions.
Catalyst: Pyridine.
Step 3: Isobutyramide Formation
Coupling the resulting sulfonamide with isobutyryl chloride.
Solvent: Tetrahydrofuran (THF).
Base: Triethylamine.
Industrial Production Methods
For industrial-scale production, these reactions are optimized in terms of yield and purity using advanced techniques:
Continuous flow reactors for improved reaction control.
High-performance liquid chromatography (HPLC) for purification.
Automation of reagent addition and temperature control.
化学反应分析
Types of Reactions
Oxidation Reactions
Converts the amine group into an amine oxide using hydrogen peroxide.
Reduction Reactions
Reduces the sulfonamide group to a sulfone under reducing conditions, typically using sodium borohydride.
Substitution Reactions
Nucleophilic substitution reactions at the dimethylamino group, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
Amine oxides, sulfones, and substituted derivatives are major products, with potential for varied applications.
科学研究应用
N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide has found extensive use in:
Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical compounds.
Biology: In studying enzyme inhibition and protein binding due to its specific interaction capabilities.
Medicine: Potential therapeutic applications for its amine and sulfonamide groups, which show activity against certain bacteria and enzymes.
Industry: Used in the development of materials with unique properties, including polymers and resins.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Enzyme inhibition, receptor modulation, and binding interactions that alter biological function.
相似化合物的比较
N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide stands out among similar compounds due to its unique structure and reactivity. Compared with compounds like:
N-(4-(dimethylamino)phenyl)sulfonamide: Lacks the phenylethyl group, resulting in different reactivity and applications.
N-(2-(dimethylamino)-2-phenylethyl)isobutyramide: Lacks the sulfonamide group, which changes its interaction profile.
N-(4-phenylethylsulfamoylphenyl)isobutyramide: Lacks the dimethylamino group, which affects its chemical behavior.
Anything more specific you’d like to dive into about this compound?
属性
IUPAC Name |
N-[4-[[2-(dimethylamino)-2-phenylethyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15(2)20(24)22-17-10-12-18(13-11-17)27(25,26)21-14-19(23(3)4)16-8-6-5-7-9-16/h5-13,15,19,21H,14H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQICLNTQYGTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














